molecular formula C15H13N3O2S B2776091 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034314-35-5

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2776091
CAS No.: 2034314-35-5
M. Wt: 299.35
InChI Key: FURLXBPCZRLPHJ-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a furan ring, a pyridine ring, and a thiazole ring, making it a heterocyclic compound with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation products: Furanones.

    Reduction products: Piperidine derivatives.

    Substitution products: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Similar structure but with an isonicotinamide group instead of a thiazole ring.

    Substituted pyridine derivatives: Compounds with similar pyridine rings but different substituents.

    Thiazole derivatives: Compounds with thiazole rings but different substituents on the ring.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is unique due to its combination of furan, pyridine, and thiazole rings, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-6-11-4-13(7-16-5-11)12-2-3-20-8-12/h2-5,7-9H,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURLXBPCZRLPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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